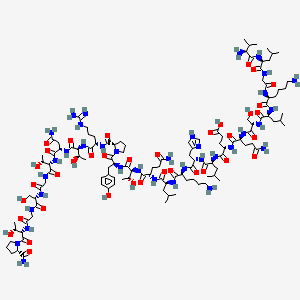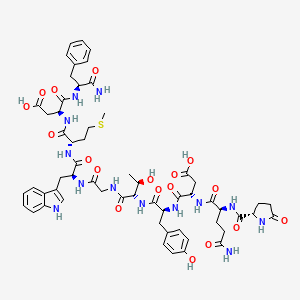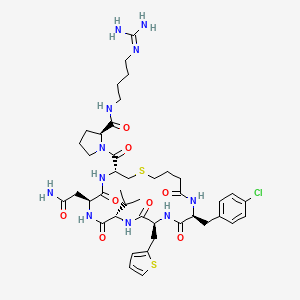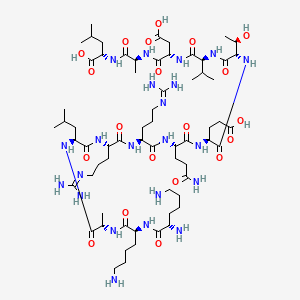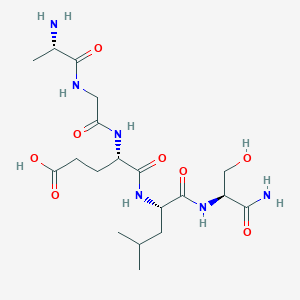
Pentapeptide-31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentapeptide-31 is the synthetic peptide consisting of alanine, glutamine, glycine, leucine and serine.
Aplicaciones Científicas De Investigación
Constrained Analogues Synthesis and Biological Properties
Pentapeptide-31 analogues have been synthesized to explore their biological properties. A study by Pérez de Vega et al. (2008) prepared a series of constrained pentapeptide analogues of the fragment Abeta(31-35) using solid-phase synthesis. They found that these analogues showed affinity for immobilized Abeta(25-35) peptide, potentially due to their ability to adopt a specific folded conformation (Pérez de Vega et al., 2008).
Anticancer Potential in Breast Cancer Cells
Research by Hettiarachchy et al. (2014) identified a pentapeptide derived from rice bran with anti-proliferative properties on human breast cancer cells. The study investigated the apoptotic features of pentapeptide-induced apoptosis in breast cancer cell models, suggesting the potential of pentapeptides as therapeutic agents in cancer treatment (Hettiarachchy et al., 2014).
Protein Composition and Peptide Usage Analysis
Capone et al. (2010) analyzed the use of specific peptide platforms in protein composition, focusing on pentapeptides. Their study on the synthesis of rare and never-expressed versus frequent pentapeptides in the protein world provides insights into cell biology and the role of rare pentapeptide modules in protein-protein interactions (Capone et al., 2010).
Pentapeptide Scanning Mutagenesis
Hayes and Hallet (2000) introduced pentapeptide scanning mutagenesis, a transposon-based procedure for the random insertion of a five amino acid cassette into a target protein. This method can reveal essential and inessential regions of a protein, as well as unexpected aspects of protein function (Hayes & Hallet, 2000).
Antioxidant Activity and Structural Changes
A study by Liang et al. (2018) explored the antioxidant activity of pentapeptides treated with a pulsed electric field (PEF). They found that PEF treatment influenced the antioxidant activities of different pentapeptides, indicating the potential for pentapeptides in antioxidant applications (Liang et al., 2018).
Propiedades
Número CAS |
1232137-75-5 |
|---|---|
Nombre del producto |
Pentapeptide-31 |
Fórmula molecular |
C19H34N6O8 |
Peso molecular |
474.51 |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



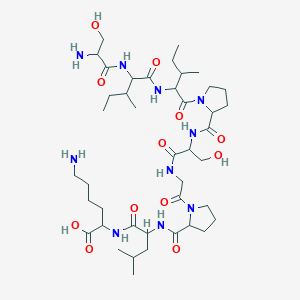

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B612714.png)

